molecular formula C8H9N3O B8665519 2-Amino-5,6,7,8-tetrahydroquinazolin-6-one

2-Amino-5,6,7,8-tetrahydroquinazolin-6-one

Cat. No. B8665519
M. Wt: 163.18 g/mol
InChI Key: FIHFRXPAAZYGJZ-UHFFFAOYSA-N
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Patent
US04762843

Procedure details

A solution of tris(dimethylamino)methane, 25.0 g (172 mmol), in 100 ml toluene is added dropwise, under nitrogen, to a solution of the monoethylene ketal of 1,4-cyclohexanedione, 25.0 g (160 mmol), in 300 ml of toluene. The resulting solution is evaporated in-vacuo and the residue is dissolved in 600 ml of methanol along with 38.72 g (320 mmol) of guanidine carbonate. The pH of the solution is adjusted to 9 with 15% hydrochloric acid and the mixture is refluxed for 16 hours. The solvent is evaporated and the yellow residue is washed with cold water and recrystallized from absolute ethanol to yield 11.0 g of 5,6,7,8-tetrahydro-6-ketoquinazolin-2-amine, ethylene ketal as yellow prisms; mp 214°-217° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.72 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:4]([N:8](C)C)[N:5](C)[CH3:6])C.C1(=O)[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]1.C(=O)(O)O.NC(N)=N.Cl>C1(C)C=CC=CC=1.CO>[O:17]=[C:14]1[CH2:15][CH2:16][C:6]2[N:5]=[C:4]([NH2:8])[N:2]=[CH:1][C:12]=2[CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(N(C)C)N(C)C
Name
monoethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
38.72 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated in-vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
the yellow residue is washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1CC=2C=NC(=NC2CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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